molecular formula C12H12F3N3O2 B11838634 Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11838634
M. Wt: 287.24 g/mol
InChI Key: WSDYTJFPGKRCMI-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-amino-1H-pyrazole-4-carboxylate with 1,3-dicarbonyl compounds containing the trifluoromethyl group. The reaction is usually carried out in the presence of acetic acid or trifluoroacetic acid, which helps in the regioselective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its biological activity, metabolic stability, and lipophilicity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (commonly referred to as Ethyl 5,7-DMTP) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C12H12F3N3O2
  • Molecular Weight : 287.24 g/mol
  • CAS Number : 915157-99-2

The compound features a bicyclic structure with a pyrazole ring fused to a pyrimidine ring, characterized by the presence of trifluoromethyl and dimethyl groups. These substituents are significant as they enhance the compound's reactivity and biological activity compared to other derivatives lacking these groups .

Biological Activities

Ethyl 5,7-DMTP has been studied for various biological activities, particularly in the context of its potential as a therapeutic agent. The following sections detail its interactions and effects on different biological pathways.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit notable anticancer properties. Ethyl 5,7-DMTP has shown promise in inhibiting cancer cell proliferation. For instance:

  • In vitro studies demonstrated that Ethyl 5,7-DMTP exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 0.87 to 12.91 μM, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .

The mechanism through which Ethyl 5,7-DMTP exerts its anticancer effects is believed to involve:

  • Selective inhibition of protein kinases : This compound may act as a selective modulator of specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Induction of apoptosis : Studies have shown increased levels of caspase activity in treated cancer cells, suggesting that Ethyl 5,7-DMTP promotes programmed cell death .

Interaction Studies

Ethyl 5,7-DMTP interacts with various biological targets. Notable interactions include:

  • Enzymatic Inhibition : The compound has been identified as a potential inhibitor of certain enzymes relevant to cancer metabolism and proliferation.
  • Binding Affinity : Interaction studies reveal that Ethyl 5,7-DMTP binds effectively to target proteins, which may enhance its therapeutic efficacy .

Comparative Analysis with Related Compounds

To better understand the significance of Ethyl 5,7-DMTP's structure and activity, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateMethyl group at position 5Less potent than trifluoromethyl derivatives
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylateTrifluoromethyl at position 7Enhanced lipophilicity
Methyl 5-amino-pyrazole-4-carboxylateAmino group instead of trifluoromethylDifferent biological profile

The presence of the trifluoromethyl group in Ethyl 5,7-DMTP significantly enhances its reactivity and biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of Ethyl 5,7-DMTP:

  • Study on Anticancer Properties :
    • Conducted on MCF-7 and MDA-MB-231 cell lines.
    • Results indicated that treatment with Ethyl 5,7-DMTP led to significant reductions in cell viability and increased apoptosis markers.
  • Enzymatic Activity Profiling :
    • Assessed for inhibition against key metabolic enzymes.
    • Findings suggested that Ethyl 5,7-DMTP showed no significant inhibition of cytochrome P450 enzymes at concentrations up to 10 μM, indicating a favorable safety profile for further development in drug formulations .

Properties

Molecular Formula

C12H12F3N3O2

Molecular Weight

287.24 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H12F3N3O2/c1-4-20-11(19)8-9(12(13,14)15)17-18-7(3)5-6(2)16-10(8)18/h5H,4H2,1-3H3

InChI Key

WSDYTJFPGKRCMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1C(F)(F)F)C)C

Origin of Product

United States

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